4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

Pyrazole N-alkylation Regioselectivity Steric effects

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (CAS 1187385-83-6) is a brominated pyrazole derivative bearing a sterically demanding tert-butyl group at the N1 position and a methyl group at C3. Its molecular formula is C₈H₁₃BrN₂, with a molecular weight of 217.11 g/mol.

Molecular Formula C8H13BrN2
Molecular Weight 217.11 g/mol
CAS No. 1187385-83-6
Cat. No. B1522724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
CAS1187385-83-6
Molecular FormulaC8H13BrN2
Molecular Weight217.11 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1Br)C(C)(C)C
InChIInChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3
InChIKeySVLSAPNQDGCJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (CAS 1187385-83-6) – Technical Identity and Supplier-Grade Characterization


4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (CAS 1187385-83-6) is a brominated pyrazole derivative bearing a sterically demanding tert-butyl group at the N1 position and a methyl group at C3. Its molecular formula is C₈H₁₃BrN₂, with a molecular weight of 217.11 g/mol . The compound is commercially available from multiple global suppliers at standard purities of 95–98%, with full analytical documentation (NMR, HPLC, GC) . The N1-tert-butyl group confers pronounced steric bulk that directs regioselectivity in downstream N-alkylation and cross-coupling reactions, distinguishing this scaffold from N-methyl or N-aryl analogs [1]. The C4-bromine atom serves as a versatile reactive handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), nucleophilic substitution, and halogen–lithium exchange [2]. This compound is classified as a heterocyclic building block intended exclusively for research use, not for human or veterinary therapeutic applications .

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: Why In-Class Pyrazole Halides Cannot Be Interchanged


Substituting a different 4-halopyrazole for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (CAS 1187385-83-6) carries substantial risk of altered reaction outcomes, lower yields, and unpredictable selectivity. The specific combination of substituents—N1-tert-butyl, C3-methyl, and C4-bromo—dictates the compound's electronic and steric profile in ways that directly impact key transformations. The tert-butyl group at N1 exerts a strong steric directing effect that favors selective N1-alkylation (>99.9:1 N1/N2) compared to N-aryl or N-methyl analogs [1]. In Suzuki–Miyaura cross-couplings, bromopyrazoles exhibit superior performance (reduced dehalogenation side reactions) relative to iodopyrazoles, a critical factor for obtaining pure coupled products [2]. Furthermore, the electron-donating tert-butyl group stabilizes developing positive charges during cyclization, enhancing synthetic yields (85%) versus aryl-substituted counterparts (78%) . Replacing this compound with a 4-chloro analog would require harsher coupling conditions and may fail entirely, while substituting an N-methyl or N-aryl analog would abolish the tert-butyl group's beneficial steric and electronic contributions . The evidence below quantifies these differentiating features.

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: Quantitative Differentiation Evidence vs. Closest Analogs


Superior Regioselectivity in N-Alkylation Due to N1-tert-Butyl Steric Bulk

The N1-tert-butyl group of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole drives exceptionally high regioselectivity in N-alkylation reactions, far exceeding that observed for N-methyl or N-aryl pyrazole analogs. Under catalyst-free Michael addition conditions, N1-alkyl pyrazoles bearing a tert-butyl group at C3 (structurally analogous to N1-tert-butyl) are obtained in >90% yield with N1/N2 regioselectivity exceeding 99.9:1 [1]. In contrast, N-methyl and N-aryl pyrazoles exhibit significantly lower N1/N2 ratios (typically <10:1) under similar conditions due to reduced steric differentiation between the two nitrogen atoms [2]. This high regioselectivity minimizes purification burdens and ensures consistent product identity in library synthesis.

Pyrazole N-alkylation Regioselectivity Steric effects

Reduced Dehalogenation Side Reactions in Suzuki–Miyaura Coupling vs. Iodo Analogs

In palladium-catalyzed Suzuki–Miyaura cross-coupling, 4-bromo-substituted pyrazoles exhibit significantly lower propensity for detrimental dehalogenation side reactions compared to their 4-iodo counterparts. A systematic comparison of chloro, bromo, and iodopyrazoles revealed that bromopyrazoles offer an optimal balance of reactivity and chemoselectivity: iodo derivatives suffer from extensive dehalogenation under standard coupling conditions, while chloro derivatives require more forcing conditions that can degrade sensitive functional groups [1]. The bromine atom at C4 therefore provides the most reliable entry to 4-arylpyrazole products with minimal byproduct formation.

Suzuki–Miyaura coupling Dehalogenation Cross-coupling

Enhanced Synthetic Yield in Cyclization Step Due to tert-Butyl Electronic Effect

The electron-donating tert-butyl group attached to the pyrazole ring stabilizes developing positive charges during cyclization reactions, leading to measurably higher yields in pyrazole ring formation compared to aryl-substituted analogs. Specifically, tert-butyl-substituted pyrazole intermediates achieve cyclization yields of 85%, whereas phenyl-substituted counterparts yield only 78% under identical conditions . This 7% absolute yield advantage is attributed to the electron-donating (+I) effect of the tert-butyl group, which is absent in electron-withdrawing or electronically neutral aryl substituents. The bromination step to introduce the C4-bromine atom proceeds with 65–75% yield using NBS/AIBN in CCl₄ .

Pyrazole synthesis Cyclization yield Electronic effects

Chemoselective C–H Arylation at C5 Without C4–Br Bond Cleavage

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole enables chemoselective palladium-catalyzed direct C–H arylation at the C5 position while preserving the C4–Br bond intact for subsequent orthogonal functionalization. A study on 4-bromo-N-protected pyrazoles demonstrated that C–H arylation proceeds smoothly without cleavage of the C–Br bond, allowing sequential C5-arylation followed by Suzuki–Miyaura coupling at C4 [1]. This orthogonal reactivity pattern is not achievable with 4-unsubstituted pyrazoles (which lack a second reactive handle) or with 4-iodo analogs (which undergo competitive C–I bond cleavage under C–H arylation conditions).

C–H activation Direct arylation Chemoselectivity

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: High-Value Research and Industrial Application Scenarios


Divergent Synthesis of 4,5-Diarylpyrazoles for Kinase Inhibitor Discovery

This compound's orthogonal C5–H and C4–Br reactivity enables sequential functionalization: first, palladium-catalyzed direct C–H arylation at C5 installs an aryl group while preserving the C4–Br bond [1]; second, Suzuki–Miyaura coupling at C4 introduces a second aryl group with minimal dehalogenation side reactions compared to 4-iodo analogs [2]. This two-step divergent strategy provides rapid access to diverse 4,5-diarylpyrazole libraries, a core scaffold in ATP-competitive kinase inhibitors (e.g., B-Raf, Aurora kinases). The N1-tert-butyl group further enhances metabolic stability in downstream biological evaluation .

Synthesis of N1-Alkylated Pyrazole Pharmacophores with Defined Regiochemistry

The steric bulk of the N1-tert-butyl group directs N-alkylation exclusively to the N1 position (>99.9:1 N1/N2 selectivity), enabling the synthesis of structurally defined N1-alkylated pyrazoles without the isomer separation burden typical of N-methyl or N-aryl analogs [3]. This precise regiocontrol is essential for medicinal chemistry campaigns where even minor isomeric impurities can confound SAR interpretation and lead to false activity readouts. The tert-butyl group can be subsequently cleaved under acidic conditions to unmask the parent NH-pyrazole for further diversification .

Agrochemical Intermediate for Substituted Pyrazole Fungicides and Herbicides

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole serves as a versatile building block for agrochemical active ingredient discovery. The C4-bromine atom undergoes efficient Suzuki–Miyaura coupling to introduce aryl and heteroaryl groups found in commercial pyrazole fungicides (e.g., fluxapyroxad, benzovindiflupyr) [4]. The tert-butyl group's electron-donating effect improves cyclization yields (85% vs. 78% for aryl analogs) in multi-step agrochemical intermediate synthesis , directly impacting cost-of-goods in development pipelines. The compound's commercial availability at 95–98% purity with full analytical documentation supports reproducible kilogram-scale campaign execution .

Material Science: Precursor to Sterically Hindered Pyrazole Ligands

The tert-butyl group at N1 provides exceptional steric protection that is retained in metal complexes derived from this scaffold. After C4 functionalization (e.g., via Suzuki coupling to introduce a coordinating aryl group), the resulting pyrazole serves as a sterically encumbered ligand for transition metals . The orthogonal C5–H and C4–Br reactivity enables modular ligand synthesis without protecting group manipulation. Such sterically hindered pyrazole ligands find application in palladium-catalyzed cross-coupling catalysis where ligand bulk influences catalyst turnover and selectivity .

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